Propyl(4-fluorophenyl) sulfone

Übersicht

Beschreibung

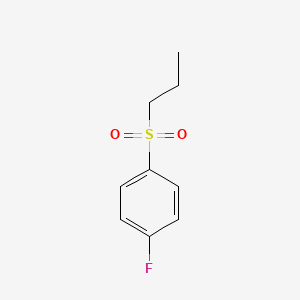

Propyl(4-fluorophenyl) sulfone is a useful research compound. Its molecular formula is C9H11FO2S and its molecular weight is 202.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to Propyl(4-fluorophenyl) sulfone exhibit significant anticancer properties. For instance, styryl sulfones have been reported to inhibit tumor cell growth by inducing apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is believed to be mediated through the Mitogen Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival .

Case Study: Cytoprotective Agents

A study demonstrated that certain styryl sulfones could protect normal fibroblasts from the cytotoxic effects of chemotherapeutic agents like paclitaxel and vincristine. The results showed that pre-treatment with these compounds significantly improved cell survival rates, suggesting their potential as adjunct therapies in cancer treatment .

Neuropharmacology

2.1 Anti-inflammatory Effects

This compound and its derivatives have shown promise in neuropharmacology, particularly concerning neuroinflammation associated with neurodegenerative diseases like Parkinson's disease. A synthetic compound similar to this compound demonstrated anti-inflammatory and antioxidant properties in microglial cells, which are pivotal in the inflammatory response within the central nervous system .

Case Study: Parkinson's Disease Model

In a Parkinson's disease animal model, the compound was effective in reducing neuroinflammation, highlighting its potential therapeutic benefits for managing symptoms associated with neurodegeneration .

Materials Science

3.1 Polymer Chemistry

This compound can be utilized in synthesizing advanced polymeric materials. Research has explored its incorporation into sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Proton Conductivity | Improved |

Green Chemistry

4.1 Solvent Replacement

The compound has been investigated as a potential replacement for hazardous solvents commonly used in organic synthesis. Its application in greener synthetic routes aims to minimize environmental impact while maintaining efficiency in chemical reactions .

Eigenschaften

Molekularformel |

C9H11FO2S |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

1-fluoro-4-propylsulfonylbenzene |

InChI |

InChI=1S/C9H11FO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 |

InChI-Schlüssel |

QYQBBEDPJUTUKK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.